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Compound of Interest

Compound Name: 5-Acetyltaxachitriene A

Cat. No.: B8259418

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a diterpenoid natural product belonging to the taxane family.[1]
Compounds in this class are of significant interest to the pharmaceutical industry due to the
potent anticancer activity of prominent members like Paclitaxel (Taxol). The structural
elucidation and characterization of novel taxanes like 5-Acetyltaxachitriene A are crucial for
the discovery of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental
tools in this process.

While specific experimental spectroscopic data for 5-Acetyltaxachitriene A is not readily
available in public databases, this guide provides a comprehensive overview of the expected
spectroscopic features based on its known chemical structure. Furthermore, it outlines detailed,
generalized experimental protocols for obtaining such data for a natural product of this nature.

Chemical Structure of 5-Acetyltaxachitriene A

e Molecular Formula: C3aH46014[2]

e Molecular Weight: 678.7 g/mol [2]
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e |[UPAC Name: (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-
bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate[2]

« CAS Number: 187988-48-3[2]

The structure reveals a complex bicyclic core, multiple acetyl functional groups, and several
stereocenters, all of which contribute to a unique spectroscopic fingerprint.

Predicted Spectroscopic Data

Based on the functional groups and overall structure of 5-Acetyltaxachitriene A, the following
spectroscopic characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional
structure of organic molecules. For 5-Acetyltaxachitriene A, a combination of 1D (*H, 13C) and
2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural
assignment.

Table 1: Predicted *H NMR Spectral Data for 5-Acetyltaxachitriene A

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Olefinic protons
~5.0-6.5 m ~4H o

(vinylic H)

Protons on carbons
~45-55 m ~7H _

bearing acetyl groups

) Methyl protons of

~18-22 s (multiple) ~21H

seven acetyl groups

Aliphatic and allylic
~0.8-25 m ~ 14H

protons on the core

Table 2: Predicted 3C NMR Spectral Data for 5-Acetyltaxachitriene A
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Chemical Shift (8) ppm Assighment

~168-172 Carbonyl carbons of acetyl groups
~120-145 Olefinic carbons (C=C)

~60-80 Carbons attached to oxygen (C-O)

~20-60 Aliphatic carbons (CH, CHz, CHs) on the core
~20-22 Methyl carbons of acetyl groups

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details based on fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for 5-Acetyltaxachitriene A

m/z Value lon Type Interpretation

~679.29 [M+H]*+ Protonated molecular ion

Sodium adduct of the

~701.27 [M+Na]* ,
molecular ion

Sequential loss of acetyl

Multiple fragment ions - groups (CHsCO, 59 Da) and
acetic acid (CHsCOOH, 60 Da)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Data for 5-Acetyltaxachitriene A
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Wavenumber (cm~?) Functional Group Interpretation

C-H stretching vibrations of

~ 2950 - 2850 C-H (alkane)

methyl and methylene groups

Strong absorption due to the
~1735- 1750 C=0 (ester) )

multiple acetyl groups

C=C stretching vibration of the
~ 1650 - 1680 C=C (alkene)

double bonds

Strong C-O stretching vibration
~ 1220 - 1250 C-O (ester)

of the acetyl groups

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a natural
product like 5-Acetyltaxachitriene A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of the purified 5-Acetyltaxachitriene A.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d,
CDCls) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Acquire 13C NMR spectra, including DEPT-135 and DEPT-90 experiments to differentiate
between CH, CHz, and CHs groups.

o Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish
proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify
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one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond
Correlation) to determine long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable solvent (e.g., methanol, acetonitrile).

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of a small amount of formic acid or ammonium acetate to promote

ionization.
o Data Acquisition:

o Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an
electrospray ionization (ESI) source.

o Acquire data in positive ion mode to observe protonated molecules [M+H]* and other
adducts.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce
fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
o Sample Preparation (Thin Film):

o Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform,
dichloromethane).
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o Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to
evaporate, leaving a thin film of the sample.

o Data Acquisition:
o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Typically, spectra are collected over the range of 4000 to 400 cm~1.

o Acquire a background spectrum of the empty ATR crystal or clean salt plate and subtract it
from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product.
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Isolation & Purification

Extraction from Natural Source (e.g., Taxus mairei)

Chromatographic Purification (e.g., HPLC)

Pure Compound

Spectroscopic Analysis
NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy

(1D: *H, 13C; 2D: COSY, HSQC, HMBC) (HRMS, MS/MS) (FTIR-ATR)

Structure Elucidati

Data Integration & Analysis

:

Structure Determination of
5-Acetyltaxachitriene A

Click to download full resolution via product page
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 5-Acetyltaxachitriene A and the methodologies to acquire them. For researchers
in natural product chemistry and drug development, this information is critical for the
identification, characterization, and subsequent investigation of this and other related taxane
diterpenoids. The combined application of NMR, MS, and IR spectroscopy is indispensable for
the unambiguous structure elucidation of such complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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